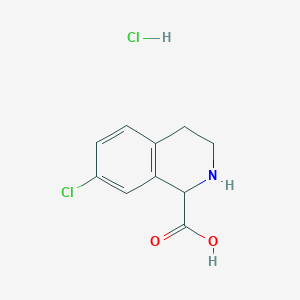

7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Descripción general

Descripción

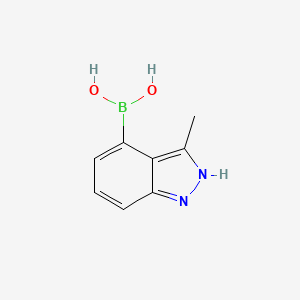

7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of considerable research interest . Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .Molecular Structure Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is C10H11Cl2NO2 . The InChI code is 1S/C10H10ClNO2.ClH/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7;/h1-2,5,9,12H,3-4H2, (H,13,14);1H .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis

The physical form of 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a white solid . The molecular weight is 248.11 .Aplicaciones Científicas De Investigación

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, encompassing a broad class of compounds including 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, have garnered attention for their diverse pharmacological properties. These compounds exhibit a range of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects among others. The review by Danao et al. (2021) underscores the potential of isoquinoline derivatives as low-molecular-weight inhibitors for pharmacotherapeutic applications, highlighting their importance in drug discovery and development (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Singh and Shah (2017) reviewed patents on various therapeutic activities of tetrahydroisoquinoline derivatives, a category closely related to the compound . The review covered patents from 2010 to 2015, revealing these derivatives' effectiveness in treating cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. This body of work suggests a broad spectrum of potential applications for tetrahydroisoquinoline derivatives in drug discovery and development, indicating the importance of such compounds in addressing various health issues (Singh & Shah, 2017).

Nucleic Acids Binding Strategies of Small Molecules

The study of alkaloids, including isoquinoline derivatives, on their interactions with nucleic acids provides insights into designing therapeutic agents targeting DNA or RNA. Alkaloids exhibit strong nucleic acid binding abilities, which are crucial for their pharmacological activities. Understanding the molecular aspects of these interactions is essential for the rational design and development of new therapeutics. This review emphasizes the significance of isoquinoline derivatives and their potential in drug design, pointing towards their roles in combating diseases through interaction with nucleic acids (Basu & Kumar, 2018).

Mecanismo De Acción

While the specific mechanism of action for 7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is not mentioned in the search results, it is known that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRPHSKGUKKGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)

![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)